molecular formula C28H29N5O4 B2895657 7-(4-(4-ethoxybenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040674-04-1

7-(4-(4-ethoxybenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2895657
CAS No.: 1040674-04-1
M. Wt: 499.571
InChI Key: XQVFWLHZZXUGGD-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolopyridine, which is a type of heterocyclic aromatic organic compound. Pyrazolopyridines have been studied for their potential applications in medicinal chemistry .

Scientific Research Applications

G Protein-Biased Dopaminergics

Compounds with the pyrazolo[1,5-a]pyridine substructure, which is structurally related to the molecule , have been shown to act as high-affinity dopamine receptor partial agonists. These compounds preferentially activate G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating their potential as novel therapeutics for conditions like psychosis. The design of G protein-biased partial agonists demonstrates the complex relationship between molecular structure and functional selectivity at dopamine receptors, offering insights into the development of antipsychotic medications with reduced side effects (Möller et al., 2017).

Antimicrobial and Antituberculosis Agents

Studies have also explored the synthesis and biological evaluation of molecules incorporating elements such as aminopiperidine and thiazole carboxylates, which are structurally related to the core compound. These molecules exhibit significant in vitro activity against Mycobacterium tuberculosis, suggesting their potential as novel antituberculosis agents. This research underscores the importance of molecular hybridization in drug discovery, offering a pathway to new treatments for infectious diseases (Jeankumar et al., 2013).

Dopamine Receptor Ligands

The exploration of pyrazolo[1,5-α]pyridines for their affinity towards dopamine receptors highlights the potential of these compounds as dopamine D4 receptor ligands. Such studies contribute to our understanding of the molecular basis of dopamine receptor interaction and the development of targeted therapies for neurological disorders (Guca, 2014).

Properties

IUPAC Name

7-[4-(4-ethoxybenzoyl)piperazine-1-carbonyl]-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O4/c1-3-30-18-23(25-24(19-30)28(36)33(29-25)21-8-6-5-7-9-21)27(35)32-16-14-31(15-17-32)26(34)20-10-12-22(13-11-20)37-4-2/h5-13,18-19H,3-4,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVFWLHZZXUGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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